molecular formula C20H18N2O B187410 3,3-Diphenyl-N-(4-pyridyl)propionamide CAS No. 75437-13-7

3,3-Diphenyl-N-(4-pyridyl)propionamide

Cat. No.: B187410
CAS No.: 75437-13-7
M. Wt: 302.4 g/mol
InChI Key: MMUDOIKJYLLJRY-UHFFFAOYSA-N
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Description

3,3-Diphenyl-N-(4-pyridyl)propionamide is a propionamide derivative characterized by a central propionamide backbone substituted with two phenyl groups at the β-position and a 4-pyridyl group at the amide nitrogen. The 4-pyridyl moiety is critical for hydrogen bonding and steric interactions, as observed in related compounds targeting enzymes like InhA in Mycobacterium tuberculosis .

Properties

CAS No.

75437-13-7

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

3,3-diphenyl-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C20H18N2O/c23-20(22-18-11-13-21-14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H,15H2,(H,21,22,23)

InChI Key

MMUDOIKJYLLJRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3

Other CAS No.

75437-13-7

Origin of Product

United States

Comparison with Similar Compounds

Core Scaffold and Bioactive Motifs

The α-hydroxyamide scaffold, found in compounds like 2-hydroxy-N-(2-hydroxyphenyl)propionamide (), is associated with bioactivity in antibiotics (e.g., amikacin) and cholesterol-lowering agents (e.g., bestatin) . While 3,3-Diphenyl-N-(4-pyridyl)propionamide lacks the α-hydroxyl group, its diphenyl and 4-pyridyl substituents may enhance lipophilicity and target binding, respectively.

Role of the 4-Pyridyl Substituent

The 4-pyridyl group is a key pharmacophore in isoniazid (INH), a frontline anti-tuberculosis drug. highlights that replacing the pyridyl nitrogen (N4) with a carbon atom (e.g., in phenyl-substituted analogs) reduces inhibitory activity due to loss of hydrogen bonding with Thr196 in InhA . For example:

  • Compound 5 (phenyl-substituted analog) : 50% lower activity than INH due to unfavorable electrostatic interactions.
  • INH-NAD adduct : The pyridyl nitrogen forms critical hydrogen bonds absent in phenyl analogs.

This suggests that this compound’s 4-pyridyl group may confer superior binding affinity compared to phenyl-substituted derivatives.

Impact of Phenyl Ring Substituents

Substituents on phenyl rings influence steric and electronic properties:

  • Halogenated derivatives (Cl, Br, I) : Introduce steric hindrance with Trp222, disrupting hydrogen bonds and reducing activity (e.g., compounds 11, 14, 20, 22 in ) .
  • Bicyclic or piperidine rings : Increase bulkiness, leading to clashes with Ala191/Gly192/Trp222 residues (e.g., compounds 33–35 in show <20% activity of INH) .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity (vs. INH) Key Interactions Reference
This compound Propionamide 4-Pyridyl, β-diphenyl Inferred: Moderate Potential H-bonds via pyridyl N4; hydrophobic diphenyl interactions
INH Hydrazide 4-Pyridyl 100% (reference) H-bonds with Thr196/NAD
Compound 5 Propionamide Phenyl (C4 substitution) 50% lower Lost H-bonds; steric clash with Trp222
Compound 14 (Br-substituted) Propionamide 4-Bromophenyl 30% lower Steric hindrance with Trp222
Compound 34 (piperidine) Piperidine Piperidine ring <20% Severe steric clashes

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